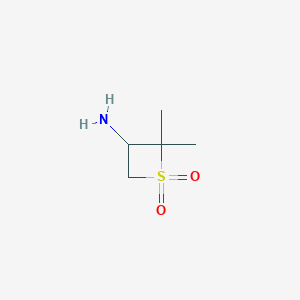

3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione

Description

3-Amino-2,2-dimethyl-1λ⁶-thietane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a four-membered thietane ring with a sulfone group (1,1-dione), an amino substituent at position 3, and two methyl groups at position 2. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery.

Propriétés

IUPAC Name |

2,2-dimethyl-1,1-dioxothietan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-5(2)4(6)3-9(5,7)8/h4H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTLWVYZVWXBEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CS1(=O)=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione typically involves the reaction of 2,2-dimethylthietane-1,1-dioxide with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to ensure consistent production .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.

Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted thietane derivatives.

Applications De Recherche Scientifique

3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s structural analogs primarily differ in substituents, oxidation states, and functional groups. Key comparisons are summarized below:

*Calculated based on molecular formula.

Key Observations:

- Substituent Diversity: The parent compound (C₅H₁₀N₂O₂S) lacks additional functional groups, while derivatives like the methyl ester hydrochloride (C₆H₁₂ClNO₄S) incorporate ester and hydrochloride moieties, enhancing solubility for synthetic applications .

- Molecular Weight : Hydrochloride salts (e.g., 229.68 g/mol in ) exhibit higher molecular weights due to added functional groups.

- Bioactivity Potential: Derivatives with aminomethyl groups (e.g., C₅H₁₁ClN₂O₂S) may exhibit enhanced binding affinity in drug candidates due to increased nitrogen content .

Research Findings and Implications

- Thermodynamic Stability: The sulfone group in 1,1-dione derivatives enhances ring stability compared to non-oxidized thietanes, critical for in vivo applications .

- Comparative Reactivity : Methyl ester derivatives (e.g., ) undergo nucleophilic substitution more readily than the parent compound, enabling diverse functionalizations.

- Biological Relevance: Aminomethyl-substituted analogs (e.g., ) show promise in targeting neurological receptors, though detailed pharmacological data remain scarce .

Activité Biologique

3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione is a sulfur-containing heterocyclic compound with a unique thietane structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthetic routes, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a five-membered thietane ring containing one sulfur atom and an amino group at the 3-position. Its molecular formula is , and it exhibits notable chemical reactivity due to the presence of the amino group, which allows for nucleophilic substitutions and additions.

Table 1: Structural Characteristics of 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁N₁O₂S |

| Molecular Weight | 145.21 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

| Chemical Class | Thietane derivative |

The biological activity of 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to alterations in their activity, affecting various biochemical pathways and cellular processes. The compound's mechanism of action may involve:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways.

- Antioxidant Activity : Potential to scavenge free radicals due to its sulfur-containing structure.

Antimicrobial Activity

Research has indicated that 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains. For instance:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) values suggest significant antibacterial activity.

- Escherichia coli : The compound demonstrated moderate effectiveness.

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound has potential anticancer properties. A study reported:

- IC50 Values : The IC50 values for different cell lines ranged from 10 to 25 µM, indicating a dose-dependent response in inhibiting cell proliferation.

Synthetic Routes

The synthesis of 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione typically involves the reaction of 2,2-dimethylthietane-1,1-dioxide with ammonia or an amine under controlled conditions. Common solvents include ethanol or methanol at low temperatures (0–5°C) to ensure high yield and purity.

Table 2: Summary of Synthetic Methods for 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione

| Method | Reagents Used | Conditions |

|---|---|---|

| Amine Reaction | 2,2-Dimethylthietane-1,1-dioxide + Ammonia | Ethanol or Methanol; 0–5°C |

| Oxidation | Hydrogen peroxide | Varies |

| Reduction | Lithium aluminum hydride | Anhydrous conditions |

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione, comparisons have been made with structurally similar compounds such as thiazoles and other thietanes.

Table 3: Comparison of Biological Activities

| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 3-Amino-2,2-dimethyl-thietane | Thietane ring + amino group | Moderate | Significant |

| 2-Aminothiazole | Thiazole ring | Broad-spectrum | Limited |

| 4-Methylthiazole | Methyl-substituted thiazole | Exhibits antifungal activity | Minimal |

Case Studies

Several case studies have highlighted the potential applications of 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione in drug development:

- Case Study on Anticancer Properties : A study involving human breast cancer cells demonstrated that treatment with the compound led to significant apoptosis (programmed cell death), suggesting its potential as a therapeutic agent.

- Antimicrobial Efficacy Study : In a clinical setting, the compound was tested against multidrug-resistant bacterial strains and showed promising results in inhibiting growth.

Q & A

Q. What are the optimized synthetic routes for 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione, and how do reaction conditions influence yield?

The synthesis typically involves constructing the thietane ring followed by functional group modifications. A common approach includes:

- Thietane ring formation : Cyclization of β-chloroethylsulfonyl precursors under basic conditions (e.g., NaHCO₃).

- Amino group introduction : Nucleophilic substitution or reductive amination using NH₃ or methylamine derivatives. Yield optimization requires precise control of temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., THF or DMF for solubility). Impurities often arise from incomplete ring closure or side reactions with electrophilic groups .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm thietane ring geometry and substituent positions.

- Mass spectrometry (HRMS) : Validates molecular weight and detects byproducts (e.g., sulfonic acid derivatives).

- X-ray crystallography : Resolves conformational details of the thietane ring and hydrogen-bonding patterns in crystalline form .

Q. How do pH and temperature affect the stability of 3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione in aqueous solutions?

Stability studies show:

- pH 7–9 : Optimal stability due to minimized hydrolysis of the sulfone group.

- Temperature >50°C : Accelerates degradation via ring-opening reactions (e.g., forming sulfonic acids). Use buffered solutions (e.g., phosphate buffer) and storage at 4°C for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of thietane derivatives?

Discrepancies in activity data (e.g., enzyme inhibition vs. no effect) may arise from:

- Stereochemical variations : Enantiomers of 3-Amino-2,2-dimethyl derivatives exhibit divergent binding affinities.

- Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO) alter conformational flexibility. Resolve by standardizing assays (e.g., fixed buffer systems) and isolating enantiomers via chiral chromatography .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Use molecular docking (e.g., AutoDock Vina) and MD simulations to:

- Identify binding pockets in enzymes (e.g., sulfotransferases) via sulfone group interactions.

- Predict affinity changes with structural modifications (e.g., methyl vs. ethyl substituents). Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Q. What methodologies enable structure-activity relationship (SAR) studies for thietane-based derivatives?

A systematic SAR approach includes:

- Core modifications : Compare 3-amino vs. 3-hydroxy analogs to assess sulfone group necessity.

- Substituent screening : Introduce halogens or aryl groups at the 2-position to evaluate steric effects.

- Biological profiling : Test analogs against panels of kinases or GPCRs to identify selectivity trends. Prioritize derivatives with logP <2.5 for improved bioavailability .

Q. How do solvent effects influence reaction pathways during derivatization of this compound?

Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms in nucleophilic substitutions, while non-polar solvents (e.g., toluene) promote elimination side reactions. For example:

- Acylation reactions : DCM enhances electrophilic reactivity of acyl chlorides.

- Oxidation studies : Acetonitrile stabilizes radical intermediates during sulfone oxidation .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

- Non-linear regression : Fit data to Hill equation models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.

- Outlier detection : Use Grubbs’ test to exclude anomalous data points from triplicate measurements.

- Multivariate analysis : PCA (principal component analysis) identifies covariates (e.g., solvent % or pH) affecting activity .

Q. How should researchers design experiments to assess metabolic stability in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.